

Application Notes & Protocols: N-Boc-4-oxopiperidine-2-carboxylic acid in Drug Discovery

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Compound of Interest

Compound Name: 1-(Tert-butoxycarbonyl)-4-oxopiperidine-2-carboxylic acid

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I. Introduction: The Strategic Value of a Multifunctional Scaffold

In the landscape of modern medicinal chemistry, the pursuit of molecules with three-dimensional complexity is paramount for achieving high target affinity and specificity. The piperidine ring is a cornerstone of this effort, recognized as a "privileged scaffold" due to its frequent appearance in a vast array of FDA-approved drugs.^{[1][2]} Its conformational flexibility and ability to present substituents in well-defined spatial vectors make it an ideal core for drug design.^{[1][3][4]}

This document focuses on a particularly versatile derivative: N-Boc-4-oxopiperidine-2-carboxylic acid. This building block uniquely combines three critical functionalities on a conformationally constrained, non-aromatic ring system:

- A Boc-protected amine, ensuring stability during synthesis and allowing for controlled deprotection to reveal a key pharmacophoric nitrogen.^[5]
- A carboxylic acid at the C-2 position, which serves as a handle for amide bond formation, enabling its incorporation into peptide and non-peptide structures as a constrained amino

acid mimetic.[6]

- A ketone at the C-4 position, a versatile functional group that opens a gateway to a multitude of chemical transformations, including reductive aminations, C-C bond formations, and the synthesis of complex spirocyclic systems.[7][8]

This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the applications and detailed protocols for leveraging N-Boc-4-oxopiperidine-2-carboxylic acid as a strategic building block in the synthesis of novel therapeutic agents.

II. Physicochemical & Structural Data

A thorough understanding of the building block's properties is the foundation for its successful application. The chiral center at the C-2 position is critical for creating stereochemically defined molecules, a key aspect of modern drug design.[3][4]

Property	Value	Source
Chemical Formula	C ₁₁ H ₁₇ NO ₅	[6]
Molecular Weight	243.26 g/mol	[6]
CAS Number	198646-60-5 ((S)-enantiomer)	[6]
Appearance	White to off-white solid	[9]
Melting Point	121-125 °C	[6]
Optical Activity ([α] ²² /D)	-18.5° (c = 1 in chloroform) for (S)-enantiomer	[6]
Key Functional Groups	Carboxylic Acid, Ketone, Boc-protected Amine	[10]
Primary Application	Peptide Synthesis, Scaffold Development	[11]

III. Core Applications & Experimental Protocols

The true power of this building block lies in the orthogonal reactivity of its functional groups. The Boc group is stable to the basic conditions of Fmoc-based peptide synthesis and the nucleophilic conditions of many ketone modifications, yet it is readily cleaved with mild acid (e.g., trifluoroacetic acid, TFA).[5] This allows for a modular and highly controlled synthetic strategy.

Application 1: A Constrained Amino Acid for Peptidomimetics

Incorporating rigid structural elements into peptide chains is a proven strategy to enhance proteolytic stability and lock the molecule into a bioactive conformation. N-Boc-4-oxopiperidine-2-carboxylic acid serves as an excellent proline mimetic, introducing a defined turn in a peptide backbone.

This protocol describes the manual coupling of (S)-1-Boc-4-oxopiperidine-2-carboxylic acid onto a resin-bound peptide with a free N-terminal amine using standard Fmoc-based chemistry.

Scientist's Note: The choice of coupling reagent is critical. HATU is highly recommended as it is extremely efficient for coupling sterically demanding building blocks and minimizes the risk of racemization at the chiral center.

Materials:

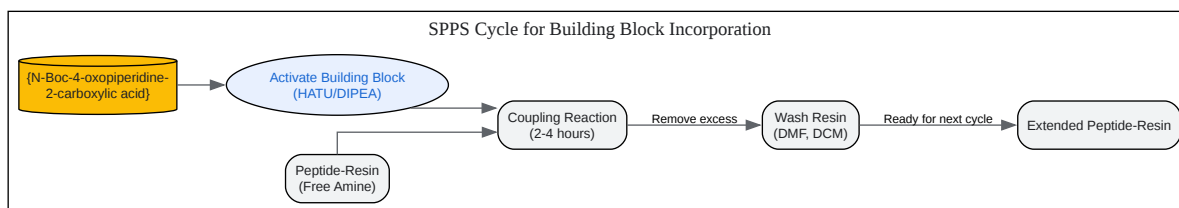
- Fmoc-deprotected peptide-on-resin (e.g., Rink Amide resin)
- (S)-1-Boc-4-oxopiperidine-2-carboxylic acid (3 equivalents)
- HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) (2.9 equivalents)
- N,N-Diisopropylethylamine (DIPEA) (6 equivalents)
- Anhydrous N,N-Dimethylformamide (DMF), synthesis grade
- Dichloromethane (DCM)

Equipment:

- Solid-phase peptide synthesis vessel
- Mechanical shaker or rocker
- Syringes and nitrogen line for solvent handling

Procedure:

- **Resin Swelling & Preparation:** Swell the Fmoc-deprotected peptide-resin (~0.1 mmol scale) in DMF for 30 minutes. Drain the solvent.
- **Activation Solution Preparation:** In a separate glass vial, dissolve (S)-1-Boc-4-oxopiperidine-2-carboxylic acid (73 mg, 0.3 mmol) and HATU (110 mg, 0.29 mmol) in 2 mL of anhydrous DMF.
- **Activation:** Add DIPEA (105 μ L, 0.6 mmol) to the solution from Step 2. Agitate gently for 1-2 minutes. The solution may change color, indicating the formation of the activated OAt ester.
- **Coupling:** Add the activated solution to the swollen resin in the reaction vessel.
- **Reaction:** Agitate the mixture at room temperature for 2-4 hours. A longer coupling time is advised due to the steric hindrance of the building block.
- **Monitoring (Optional):** Perform a qualitative ninhydrin (Kaiser) test on a small sample of resin beads. A negative result (beads remain colorless or yellow) indicates complete coupling.
- **Washing:** Drain the reaction solution and wash the resin thoroughly with DMF (5 x 10 mL), DCM (3 x 10 mL), and DMF (3 x 10 mL) to remove all excess reagents and byproducts.
- **Continuation:** The resin is now ready for the next step in the synthesis, such as the deprotection of the subsequent Fmoc group or final cleavage from the resin.



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Caption: Workflow for coupling the building block in SPPS.

Application 2: A Versatile Scaffold for Spirocycle Synthesis

Spirocycles are highly sought-after motifs in drug discovery as they increase molecular rigidity and three-dimensionality, often leading to improved pharmacological properties.[7][12] The 4-keto group of N-Boc-4-oxopiperidine-2-carboxylic acid is an ideal handle for constructing such structures.

This protocol outlines the one-pot synthesis of a spiro-hydantoin derivative, a common pharmacophore, from the ketone moiety. The carboxylic acid is typically protected as an ester (e.g., methyl ester) for this reaction to prevent side reactions.

Scientist's Note: The Bucherer-Bergs reaction is a robust multicomponent reaction that efficiently builds the hydantoin ring. The reaction is typically performed under pressure at elevated temperatures to drive it to completion.

Materials:

- (S)-Methyl 1-(tert-butoxycarbonyl)-4-oxopiperidine-2-carboxylate (1 equivalent)
- Potassium cyanide (KCN) (1.5 equivalents)
- Ammonium carbonate ((NH₄)₂CO₃) (3 equivalents)

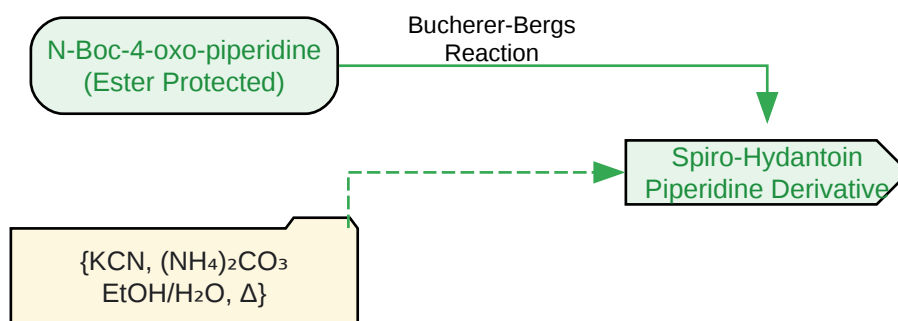
- Ethanol (EtOH)
- Water

Equipment:

- Sealed pressure vessel or autoclave
- Heating mantle with temperature control
- Standard laboratory glassware for workup

Procedure:

- **Reaction Setup:** In a pressure vessel, combine (S)-Methyl 1-(tert-butoxycarbonyl)-4-oxopiperidine-2-carboxylate (2.57 g, 10 mmol), potassium cyanide (0.98 g, 15 mmol), and ammonium carbonate (2.88 g, 30 mmol).
- **Solvent Addition:** Add a 1:1 mixture of ethanol and water (e.g., 40 mL).
- **Reaction:** Seal the vessel tightly and heat the mixture to 80-90 °C with stirring for 12-18 hours.
- **Cooling & Workup:** Cool the reaction vessel to room temperature before carefully venting. Concentrate the mixture under reduced pressure to remove most of the ethanol.
- **Precipitation:** Cool the remaining aqueous solution in an ice bath. Acidify slowly with 2M HCl to pH ~5-6. A white precipitate of the spiro-hydantoin product should form.
- **Isolation:** Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.
- **Purification:** The crude product can be further purified by recrystallization from a suitable solvent system like ethanol/water if necessary.



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Caption: General scheme for spiro-hydantoin synthesis.

Application 3: Diversification via Reductive Amination

Reductive amination of the 4-keto group is a powerful and straightforward method to introduce diverse amine functionalities, creating libraries of compounds for screening. This reaction is highly reliable and tolerates a wide range of primary and secondary amines.

Scientist's Note: Sodium triacetoxyborohydride (STAB) is the reducing agent of choice for this transformation. It is milder than sodium cyanoborohydride and can be used in non-aqueous solvents like dichloroethane (DCE) or dichloromethane (DCM). It is particularly effective at reducing the intermediate iminium ion in the presence of the starting ketone.

Materials:

- N-Boc-4-oxopiperidine-2-carboxylic acid (or methyl ester) (1 equivalent)
- Desired primary or secondary amine (1.1 equivalents)
- Sodium triacetoxyborohydride (STAB) (1.5 equivalents)
- 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)
- Acetic acid (catalytic amount, optional)

Procedure:

- **Reaction Setup:** Dissolve N-Boc-4-oxopiperidine-2-carboxylic acid (or its ester) (10 mmol) and the chosen amine (11 mmol) in DCE (50 mL) in a round-bottom flask.
- **Imine Formation:** Stir the mixture at room temperature for 1 hour. A catalytic amount of acetic acid can be added to facilitate iminium ion formation.
- **Reduction:** Add STAB (3.18 g, 15 mmol) portion-wise over 10 minutes. The reaction may be mildly exothermic.
- **Reaction:** Stir the reaction at room temperature for 4-12 hours, monitoring by TLC or LC-MS until the starting material is consumed.
- **Quenching & Workup:** Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO_3). Stir for 15 minutes.
- **Extraction:** Transfer the mixture to a separatory funnel and extract with DCM (3 x 30 mL).
- **Drying & Concentration:** Combine the organic layers, dry over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate under reduced pressure.
- **Purification:** Purify the crude product via flash column chromatography on silica gel.

IV. Conclusion and Future Perspectives

N-Boc-4-oxopiperidine-2-carboxylic acid is more than just a chemical intermediate; it is a strategically designed building block that provides a robust platform for generating molecular diversity and complexity. Its trifunctional nature allows for controlled, sequential modifications, making it an invaluable tool in lead discovery and optimization. From creating conformationally constrained peptidomimetics to building novel three-dimensional spirocyclic scaffolds, its applications are broad and impactful.

As drug discovery continues to move beyond flat, aromatic molecules, the demand for sp^3 -rich, stereochemically complex building blocks will only increase.^{[12][13]} The versatility demonstrated here ensures that N-Boc-4-oxopiperidine-2-carboxylic acid and its derivatives will remain at the forefront of synthetic efforts to create the next generation of innovative medicines.

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